molecular formula C29H25BrN2O2 B304344 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one

2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one

Cat. No. B304344
M. Wt: 513.4 g/mol
InChI Key: BZYMYFFDJKCDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one is a compound that belongs to the class of tetrahydroquinoline derivatives. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways involved in the progression of diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one exhibits significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its synthetic nature, which allows for the easy production of large quantities of the compound. Additionally, the compound has been found to exhibit significant activity at relatively low concentrations. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions related to the study of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one. One of the significant areas of research is the identification of the specific enzymes and signaling pathways targeted by the compound. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound in various disease models. Finally, the development of analogs and derivatives of the compound with improved solubility and bioavailability is also an area of future research.

Synthesis Methods

The synthesis of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one involves the reaction of 4-bromoaniline, 4-methylbenzaldehyde, and 2-aminobenzophenone in the presence of a base catalyst. The reaction is carried out under reflux conditions using a solvent such as ethanol or acetic acid. The resulting product is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has also been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one

Molecular Formula

C29H25BrN2O2

Molecular Weight

513.4 g/mol

IUPAC Name

2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C29H25BrN2O2/c1-18-10-12-19(13-11-18)25-26-23(8-5-9-24(26)33)32(22-16-14-21(30)15-17-22)29(31)27(25)28(34)20-6-3-2-4-7-20/h2-4,6-7,10-17,25H,5,8-9,31H2,1H3

InChI Key

BZYMYFFDJKCDLO-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)Br

SMILES

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)Br

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)Br

Origin of Product

United States

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